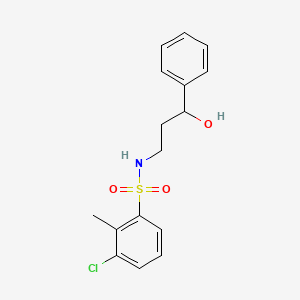
3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO3S and its molecular weight is 339.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide, also known by its CAS number 1396805-64-3, is a synthetic sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C16H18ClNO3S, with a molecular weight of 339.8 g/mol. The compound features a sulfonamide group, which is significant for its biological activity, particularly in antimicrobial and enzyme inhibition contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClNO₃S |
| Molecular Weight | 339.8 g/mol |
| CAS Number | 1396805-64-3 |
| Structure | Chemical Structure |
The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), sulfonamides disrupt folate metabolism, leading to bacterial growth inhibition. The specific interaction of this compound with DHPS has not been extensively documented, but it is hypothesized that similar mechanisms apply.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics.
- In vitro Studies : Laboratory studies have shown that related sulfonamides inhibit the growth of Gram-positive and Gram-negative bacteria.
- Case Study : A study involving a novel sulfonamide derivative reported significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Antiparasitic Activity
Emerging data suggest that certain sulfonamides may also exhibit antiparasitic properties. For example, similar compounds have been evaluated for their effects on Plasmodium species, the causative agents of malaria.
- In vivo Studies : In murine models infected with Plasmodium yoelii, related compounds showed a marked reduction in parasitemia and improved survival rates .
Safety and Toxicity
Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies indicate that while some sulfonamides can cause adverse reactions such as hypersensitivity or hematological effects, the specific toxicity profile of this compound remains to be thoroughly investigated.
Propriétés
IUPAC Name |
3-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-12-14(17)8-5-9-16(12)22(20,21)18-11-10-15(19)13-6-3-2-4-7-13/h2-9,15,18-19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEMHDVZQMXORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














